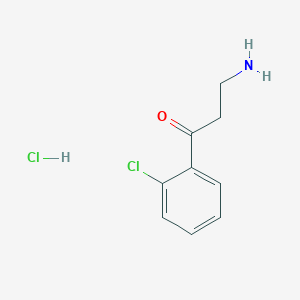

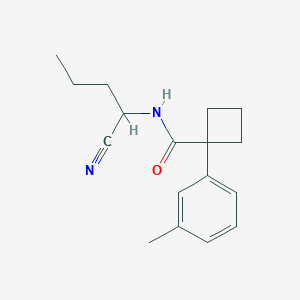

3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The closest compound I found is "2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride" . It’s a powder with a molecular weight of 220.1 and a melting point of 220-222°C .

Molecular Structure Analysis

Again, the closest compound I found is "2-Amino-1-(3-chlorophenyl)-1-propanol" . Its molecular formula is C9H12ClNO .Physical And Chemical Properties Analysis

The “2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride” has a melting point of 220-222°C and is stored at room temperature .Scientific Research Applications

Spectroscopic and Structural Analysis

3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride and related compounds have been extensively studied for their spectroscopic and structural properties. For example, Kuś et al. (2016) performed a comprehensive chemical characterization of cathinone derivatives, including N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride, using nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography (Kuś, Kuś, Książek, Pieprzyca, & Rojkiewicz, 2016). These studies are crucial for the identification and understanding of these compounds in various scientific contexts.

Pharmacological Applications

Some derivatives of 3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride have been explored for their pharmacological applications. For instance, Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, which is a variant of this compound, indicating potential for development as pharmacological research tools and drug leads (Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, & Hacksell, 2002).

Chemical Synthesis and Modification

The chemical synthesis and modification of 3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride and its analogs have been a subject of interest. Papoyan et al. (2011) synthesized new derivatives via aminomethylation and studied their anticonvulsive activities (Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, Panosyan, & Gevorgyan, 2011). Such studies contribute to the understanding of the compound's versatility and potential for medical applications.

Structural and Energetic Aspects

Maccaroni et al. (2012) examined the crystalline forms of bupropion hydrochloride, which is structurally related to 3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride, to understand its stability and molecular conformations (Maccaroni, Malpezzi, Famulari, & Masciocchi, 2012). These insights are valuable for the development of stable and effective pharmaceutical formulations.

Antidepressant Potential

Research has also explored the antidepressant potential of compounds structurally similar to 3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride. Clark et al. (1979) investigated substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents, highlighting the therapeutic possibilities of these compounds (Clark, Clark, Gardner, Gaster, Hadley, Miller, & Shah, 1979).

Corrosion Inhibition

In the field of materials science, research has been conducted on the use of compounds related to 3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride as corrosion inhibitors. Gupta et al. (2017) synthesized α-aminophosphonates with chlorophenyl groups and studied their effectiveness in preventing corrosion, indicating the compound's utility beyond pharmacological applications (Gupta, Verma, Salghi, Lgaz, Mukherjee, & Quraishi, 2017).

Safety and Hazards

properties

IUPAC Name |

3-amino-1-(2-chlorophenyl)propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-8-4-2-1-3-7(8)9(12)5-6-11;/h1-4H,5-6,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVKEQBLLXMRQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCN)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2470142.png)

![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470143.png)

![N-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470147.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2470149.png)

![8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2470155.png)

![N-Ethyl-N-[2-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2470158.png)

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2470160.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylacetamide](/img/structure/B2470161.png)